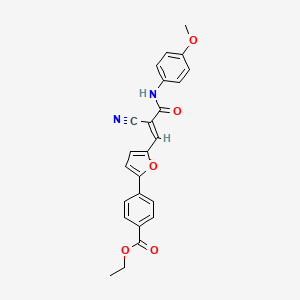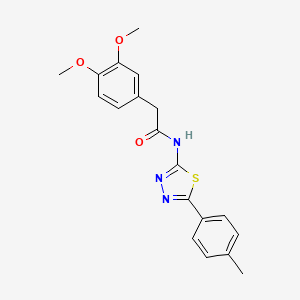![molecular formula C22H27N5O3S B2504138 N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899755-71-6](/img/structure/B2504138.png)
N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential receptor affinity. This class of compounds has been studied for their interactions with various receptors, such as serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The relevance of these interactions lies in the potential therapeutic applications for neurological and psychiatric disorders.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of N-(arylpiperazinyl)acetamide derivatives were synthesized and evaluated for their receptor affinity . Another study designed and synthesized novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through processes such as N-chloroacetylation and N-alkylation . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided data.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was confirmed by X-ray analysis, NMR, and IR spectroscopy . These techniques are crucial for confirming the identity and purity of synthesized compounds and would likely be used in the analysis of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include chloroacetylation and alkylation . Additionally, the reaction of 6-methyluracil with 2-chloromethyltiiran to afford a 6-methyl-3-(thietan-3-yl)uracil, followed by its reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide, has been reported . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of the compound under analysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" are not provided, related compounds have been studied using computer modeling to understand their conformational behavior . Such studies are important for predicting the physical properties, solubility, and stability of the compound, which are critical parameters for its potential use as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
Research on compounds structurally related to N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has highlighted their potential as histamine H4 receptor (H4R) ligands. In particular, a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives with varied aryl substituents at the 6-position demonstrated affinity for the H4R. These compounds, especially one with a 6-(p-chlorophenyl) substituent, exhibited antagonist activity in cAMP accumulation assays and showed promising anti-inflammatory properties in initial animal studies, without significant antiproliferative activity or modulation of CYP3A4 activity up to a concentration of 25 µM. This positions them as potential candidates for further exploration in the treatment of inflammatory conditions, highlighting the broader applicability of compounds within this chemical class (Łażewska et al., 2014).
Dual Cytokine Regulators
Compounds with structural similarities to N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have also been identified as dual cytokine regulators. For instance, a pyrimidylpiperazine derivative, Y-39041, demonstrated the ability to inhibit the release of tumor necrosis factor (TNF)-alpha while augmenting the release of interleukin-10 in animal models. This dual regulatory effect on pro- and anti-inflammatory cytokines offers a novel approach for managing conditions such as septic shock, rheumatoid arthritis, and Crohn's disease, indicating the therapeutic versatility of this chemical scaffold (Fukuda et al., 2000).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-15(28)16-6-8-17(9-7-16)23-20(29)14-31-21-18-4-3-5-19(18)27(22(30)24-21)26-12-10-25(2)11-13-26/h6-9H,3-5,10-14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREWHYQENWOVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)
![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)
![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)


![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)
![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)
![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)